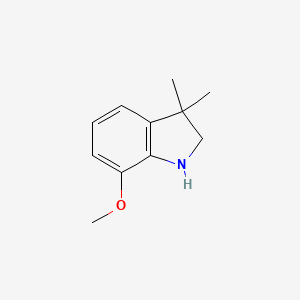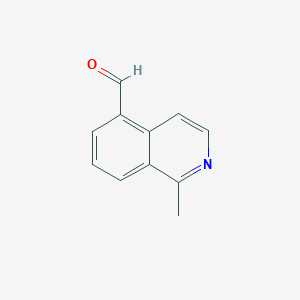
N-Isopropyl-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of amines It is structurally characterized by an indane backbone with an isopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indene.
Amine Introduction: The indene is reacted with isopropylamine under suitable conditions to introduce the isopropyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to ensure the reduction of any double bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced further to form fully saturated amines.
Substitution: It can participate in substitution reactions where the isopropyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated derivatives or oxides.
Reduction Products: Fully saturated amines.
Substitution Products: Halogenated derivatives or other substituted amines.
Applications De Recherche Scientifique
N-Isopropyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter activity and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-Isopropyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Aminoindane: Similar in structure but lacks the isopropyl group.
N-Methyl-2,3-dihydro-1H-inden-2-amine: Similar backbone with a methyl group instead of an isopropyl group.
2,3-Dihydro-1H-inden-2-amine: The parent compound without any substituents on the nitrogen atom.
Uniqueness: N-Isopropyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can enhance its binding affinity to certain receptors and alter its metabolic stability compared to its analogs.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-propan-2-yl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H17N/c1-9(2)13-12-7-10-5-3-4-6-11(10)8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
Clé InChI |
RPGLUMRDPMBBBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)


![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)

